N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide
Description
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide (CAS: 162358-09-0) is a synthetic organic compound with the molecular formula C₂₅H₃₉NO₅ and a molecular weight of 433.58–433.6 g/mol . It is characterized by:
- Acetyloxy groups: These groups are hydrolytically labile, enabling controlled release of acetic acid in biological systems .
- 4-Octylphenyl substituent: A long alkyl chain conferring hydrophobicity, enhancing lipid membrane interactions and solubility in non-polar solvents .
- Physical properties: Melting point of 101–103°C, boiling point of 582.2°C, and solubility in chloroform, DMSO, and ethyl acetate .
Properties
IUPAC Name |
[2-acetamido-2-(acetyloxymethyl)-4-(4-octylphenyl)butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO5/c1-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25(26-20(2)27,18-30-21(3)28)19-31-22(4)29/h12-15H,5-11,16-19H2,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDIBYIKXCMJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442936 | |
| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-octylphenyl)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162358-09-0 | |
| Record name | N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162358-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-octylphenyl)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetamido-2-[(acetyloxy)methyl]-4-(4-octylphenyl)butyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JYX2M778X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification-Acylation Sequential Method
The most widely documented laboratory-scale synthesis involves a two-step sequence: esterification followed by acylation . The first step generates the intermediate 1,1-bis[(acetyloxy)methyl]-3-(4-octylphenyl)propane through esterification of 1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propane with acetic anhydride. Pyridine is employed as a catalyst to neutralize acetic acid byproducts, ensuring reaction efficiency. The second step involves acylation of the intermediate with acetamide using N,N’-dicyclohexylcarbodiimide (DCC), a coupling reagent that facilitates amide bond formation.
Key Reaction Conditions :
-
Esterification : Acetic anhydride (3.0 equiv), pyridine (1.2 equiv), 25°C, 12 hours.
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Acylation : DCC (1.5 equiv), dry dichloromethane, 0°C to room temperature, 24 hours.
This method yields the target compound with a reported purity of >95% after column chromatography.
Diethyl 2-Acetamidomalonate Derivative Route
An alternative pathway utilizes diethyl 2-acetamidomalonate as the starting material. Reacting this malonate derivative with 4-octylphenethyl bromide under basic conditions forms the carbon skeleton, followed by acetylation with acetic anhydride. This route emphasizes the versatility of malonate intermediates in constructing complex branched structures.
Advantages :
-
Avoids the need for pre-synthesized 1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propane.
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Enables modular substitution of the phenyl group for derivative synthesis.
Industrial Production Techniques
Continuous Flow Reactor Systems
Industrial-scale production prioritizes efficiency and scalability. Continuous flow reactors are employed for both esterification and acylation steps, reducing reaction times from hours to minutes. For example, a tubular reactor operating at 50°C with a residence time of 15 minutes achieves near-quantitative conversion in the esterification step.
Green Chemistry Principles
Solvent recycling and catalyst recovery systems are integrated to minimize waste. Ionic liquids replace traditional solvents like dichloromethane in the acylation step, enhancing sustainability without compromising yield.
Optimization Strategies for Yield and Purity
Catalytic System Enhancements
Replacing pyridine with 4-dimethylaminopyridine (DMAP) in esterification improves reaction rates by 40% due to DMAP’s superior nucleophilic catalytic activity. Similarly, using 1-hydroxybenzotriazole (HOBt) alongside DCC in acylation reduces side reactions, increasing amidation efficiency.
Purification Protocols
Industrial processes employ simulated moving bed (SMB) chromatography for large-scale purification, achieving >99% purity. Laboratory methods rely on silica gel chromatography with ethyl acetate/hexane (3:7) eluent.
Raw Materials and Their Roles
Challenges and Mitigation Approaches
Hydrolysis of Acetyl Groups
The compound’s acetyl groups are prone to hydrolysis under acidic or basic conditions. Storage at 2–8°C in anhydrous environments mitigates degradation.
Scalability of Acylation Step
Industrial acylation faces challenges with DCC’s exothermic reactivity. Implementing jacketed reactors with precise temperature control prevents thermal runaway.
Comparative Analysis of Synthetic Routes
| Parameter | Esterification-Acylation Route | Diethyl 2-Acetamidomalonate Route |
|---|---|---|
| Yield | 78–85% | 65–72% |
| Purity | >95% | 90–93% |
| Scalability | High (industrial-friendly) | Moderate (lab-scale optimized) |
| Cost Efficiency | $$ | $$$ |
Chemical Reactions Analysis
Types of Reactions
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propane.
Oxidation: Various oxidized derivatives of the phenyl ring.
Substitution: Compounds with different substituents replacing the acetamide group.
Scientific Research Applications
Pharmaceutical Development
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing analogues of Novobiocin, which are potential inhibitors of heat shock protein 90 (Hsp90). Hsp90 is a critical chaperone involved in the folding and stabilization of many oncogenic proteins, making it a target for cancer therapy .
Research has indicated that derivatives of this compound exhibit significant biological activities. For instance, studies have shown that compounds related to this compound can modulate immune responses and may have implications in treating autoimmune diseases .
Analytical Chemistry
The compound is utilized as a reference standard in analytical chemistry to ensure the accuracy and reliability of assays measuring similar compounds. Its stable isotopic variant (this compound-d4) is particularly useful for mass spectrometry applications .
Case Study 1: Heat Shock Protein Inhibition
A study investigating the efficacy of Novobiocin analogues synthesized from this compound revealed promising results in inhibiting Hsp90 activity in cancer cell lines. The analogues demonstrated reduced cell viability and induced apoptosis in treated cells compared to controls .
Case Study 2: Immune Modulation
In another study focused on autoimmune diseases, derivatives of this compound were shown to modulate T-cell responses effectively. The research highlighted how these derivatives could potentially lead to new treatments for conditions like multiple sclerosis by regulating immune cell activity and reducing inflammation .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for Hsp90 inhibitors | Potential anti-cancer properties |
| Biological Activity | Immune response modulation | Effective in treating autoimmune diseases |
| Analytical Chemistry | Reference standard for assays | Ensures accuracy in measuring similar compounds |
Mechanism of Action
The mechanism of action of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide would depend on its specific application. In a biological context, it may exert its effects through the hydrolysis of its ester and amide bonds, releasing active metabolites that interact with molecular targets such as enzymes or receptors. The octylphenyl moiety could facilitate interactions with hydrophobic regions of proteins or cell membranes, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Key Observations:
- Hydrophobicity : The octyl chain increases lipid solubility compared to halogenated analogs, favoring blood-brain barrier penetration .
- Reactivity : Halogenated derivatives (Br/Cl) exhibit higher electrophilicity, enabling nucleophilic aromatic substitution (SNAr), while fluorine analogs prioritize metabolic stability .
- Hydrolysis : Acetyloxy groups hydrolyze faster than hydroxymethyl variants, influencing drug release kinetics .
Key Differences:
- Enzyme Specificity : The octylphenyl compound targets ALS and Hsp90, whereas halogenated analogs interact with broader cellular receptors .
- Potency: Antibacterial derivatives (e.g., 2-{[1-(4-Chlorophenyl)propyl]amino}acetamide) show lower MIC values compared to the octylphenyl compound’s higher IC₅₀ in enzyme inhibition .
Biological Activity
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide (CAS Number: 162358-09-0) is a synthetic organic compound notable for its complex structure, which includes multiple acetyloxy groups and an octyl-substituted phenyl ring. This compound has garnered attention in pharmacological research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C25H39NO5
- Molecular Weight : 433.58 g/mol
- Melting Point : 101 - 103°C
- Boiling Point : Approximately 582.2°C (predicted)
- Solubility : Slightly soluble in chloroform, DMSO, and ethyl acetate .
This compound is derived from diethyl 2-acetamidomalonate and functions through various biological pathways. Its mechanism of action involves:
- Target Enzymes : It has been suggested that this compound may inhibit specific enzymes related to metabolic pathways, particularly those involved in the synthesis of branched-chain amino acids, such as acetolactate synthase (ALS) .
- Pharmacokinetics : The compound exhibits stability at storage temperatures of 2-8°C and demonstrates a propensity for hydrolysis under acidic or basic conditions, releasing acetic acid and forming the corresponding alcohols.
Anticancer Potential
Research indicates that derivatives of this compound may exhibit anticancer properties. For instance:
- Heat Shock Protein Inhibition : It serves as an intermediate for synthesizing analogues that inhibit heat shock protein 90 (HSP90), which is crucial in cancer cell survival and proliferation. HSP90 inhibitors are being explored for their potential to enhance the efficacy of existing cancer therapies .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity, particularly against resistant strains of bacteria. Studies on similar compounds have shown that modifications in the acetyloxy groups can enhance bioactivity against pathogens by disrupting their metabolic processes.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1,1-Bis[(acetyloxy)methyl]-3-phenylpropyl]acetamide | Lacks octyl chain | Reduced hydrophobic interactions, lower bioactivity |
| N-[1,1-Bis[(acetyloxy)methyl]-3-(4-methylphenyl)propyl]acetamide | Contains a methyl group | Altered solubility and activity profile |
The presence of the long octyl chain in this compound significantly influences its solubility and hydrophobic interactions compared to its analogues .
Study on Anticancer Activity
A recent study investigated the effects of a related compound on cancer cell lines. The findings indicated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. This suggests a similar potential for this compound in targeting cancer cells .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of compounds with similar structures. Results showed significant inhibition of bacterial growth at specific concentrations, indicating that modifications to the acetyloxy groups could enhance antimicrobial effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
